methyl 4-{(Z)-[3-(3-methylphenyl)-5-oxo[1,3]thiazolo[2,3-c][1,2,4]triazol-6(5H)-ylidene]methyl}benzoate
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Overview
Description
METHYL 4-{[(6Z)-3-(3-METHYLPHENYL)-5-OXO-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YLIDENE]METHYL}BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of METHYL 4-{[(6Z)-3-(3-METHYLPHENYL)-5-OXO-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YLIDENE]METHYL}BENZOATE involves several steps. One common method includes the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
METHYL 4-{[(6Z)-3-(3-METHYLPHENYL)-5-OXO-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YLIDENE]METHYL}BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of other complex molecules. In biology and medicine, its diverse pharmacological activities make it a promising candidate for drug development, particularly for anticancer, antimicrobial, and antiviral therapies
Mechanism of Action
The mechanism of action of METHYL 4-{[(6Z)-3-(3-METHYLPHENYL)-5-OXO-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YLIDENE]METHYL}BENZOATE involves its interaction with various molecular targets and pathways. The triazole and thiadiazine rings allow it to form specific interactions with different target receptors, making it effective as an enzyme inhibitor and in other pharmacological roles . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to METHYL 4-{[(6Z)-3-(3-METHYLPHENYL)-5-OXO-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YLIDENE]METHYL}BENZOATE include other triazolothiadiazines and triazoloquinoxalines. These compounds share similar structural features and pharmacological activities but may differ in their specific interactions and efficacy . The unique combination of the triazole and thiadiazine rings in METHYL 4-{[(6Z)-3-(3-METHYLPHENYL)-5-OXO-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YLIDENE]METHYL}BENZOATE provides it with a distinct profile that can be advantageous in certain applications.
Properties
Molecular Formula |
C20H15N3O3S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[3-(3-methylphenyl)-5-oxo-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-ylidene]methyl]benzoate |
InChI |
InChI=1S/C20H15N3O3S/c1-12-4-3-5-15(10-12)17-21-22-20-23(17)18(24)16(27-20)11-13-6-8-14(9-7-13)19(25)26-2/h3-11H,1-2H3/b16-11- |
InChI Key |
TVZBAXGOIQOUNA-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/S3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)S3 |
Origin of Product |
United States |
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